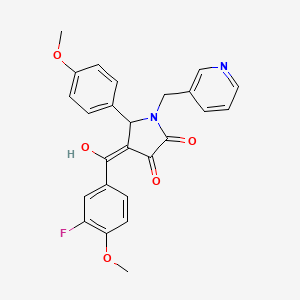

4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

CAS No.: 618074-75-2

Cat. No.: VC16145016

Molecular Formula: C25H21FN2O5

Molecular Weight: 448.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 618074-75-2 |

|---|---|

| Molecular Formula | C25H21FN2O5 |

| Molecular Weight | 448.4 g/mol |

| IUPAC Name | (4E)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |

| Standard InChI | InChI=1S/C25H21FN2O5/c1-32-18-8-5-16(6-9-18)22-21(23(29)17-7-10-20(33-2)19(26)12-17)24(30)25(31)28(22)14-15-4-3-11-27-13-15/h3-13,22,29H,14H2,1-2H3/b23-21+ |

| Standard InChI Key | FCRSOUTUXBUYQN-XTQSDGFTSA-N |

| Isomeric SMILES | COC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)F)\O)/C(=O)C(=O)N2CC4=CN=CC=C4 |

| Canonical SMILES | COC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)F)O)C(=O)C(=O)N2CC4=CN=CC=C4 |

Introduction

The compound 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic molecule featuring a pyrrol-2-one structure with diverse functional groups, including fluorine, methoxy, and hydroxyl groups. These functional groups contribute to its unique chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and materials science.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These steps include:

-

Preparation of Pyrrol-2-one Structure: The initial step involves forming the pyrrol-2-one ring.

-

Introduction of Substituents: Subsequent steps involve the introduction of the 3-fluoro-4-methoxybenzoyl, 4-methoxyphenyl, and pyridin-3-ylmethyl groups.

Common reagents used in similar syntheses include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Biological Activity

Preliminary studies suggest that compounds with similar structures exhibit significant biological activity. Potential pharmacological effects may include interactions with various biological targets due to the presence of the pyridin-3-ylmethyl group, which could enhance solubility and interaction with biological molecules.

Data Table: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Methyl 3-fluoro-4-hydroxybenzoate | Contains hydroxy and methoxy groups | Simple aromatic structure |

| 6-(3-fluoro-4-methoxyphenyl)-5-methylisoxazolo[4,5-c]pyridin | Isoxazole ring present | Complex heterocyclic structure |

| 4-(3-fluoro-4-methoxybenzoyl)-1-(furan-2-yl)methyl | Furan moiety included | Presence of furan ring |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume